Colistin nonapeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colistin nonapeptide is a derivative of colistin, a polymyxin antibiotic. It is formed by removing the terminal amino acyl residue from colistin, resulting in a compound with reduced cytotoxicity but retained ability to enhance the effectiveness of other antibiotics against Gram-negative bacteria . This compound itself does not exhibit significant antibacterial activity but is valuable as a potentiator in combination therapies .
Preparation Methods
Colistin nonapeptide can be synthesized through the acylation of colistin with various acid chlorides. The reaction is typically carried out under controlled pH conditions to ensure selective acylation at the α-amino group . For example, this compound hydrochloride can be dissolved in an acetate buffer at pH 5.0, followed by the addition of the desired acid chloride .
Chemical Reactions Analysis
Colistin nonapeptide undergoes several types of chemical reactions, including acylation, esterification, and coupling reactions. Common reagents used in these reactions include acid chlorides, p-nitrophenol, and various amino acids . The major products formed from these reactions are n-fattyacyl mono-aminoacyl derivatives, which exhibit varying degrees of antimicrobial activity depending on the specific acyl and amino acid groups introduced .
Scientific Research Applications
Colistin nonapeptide has several scientific research applications, particularly in the fields of microbiology and antibiotic development. It is used to enhance the effectiveness of other antibiotics against Gram-negative bacteria, including antibiotic-resistant strains . Additionally, this compound is studied for its potential to reduce the emergence of resistant mutants when used in combination therapies . Its ability to disrupt bacterial membranes makes it a valuable tool in the development of new antimicrobial strategies .
Mechanism of Action
Colistin nonapeptide exerts its effects by targeting the lipopolysaccharides in the outer membrane of Gram-negative bacteria . This interaction disrupts the bacterial membrane, leading to increased permeability and enhanced susceptibility to other antibiotics . The compound’s polycationic nature allows it to interact with the negatively charged bacterial membrane, causing destabilization and ultimately bacterial lysis .
Comparison with Similar Compounds
Colistin nonapeptide is similar to other polymyxin derivatives, such as polymyxin B nonapeptide . Both compounds are derived from their respective parent antibiotics by removing the terminal amino acyl residue, resulting in reduced cytotoxicity and enhanced potentiation of other antibiotics . this compound is unique in its specific interaction with lipopolysaccharides, making it particularly effective against Gram-negative bacteria . Other similar compounds include polymyxin B and polymyxin E (colistin), which share structural similarities but differ in their specific amino acid compositions and antimicrobial spectra .
Properties
IUPAC Name |
2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N14O11/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPBEUWOUYCJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N14O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954262 |
Source
|
Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32530-94-2 |
Source
|
Record name | Colistin nonapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032530942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.